![molecular formula C16H20O3 B14307237 Ethyl 4'-methoxy-1,2,3,6-tetrahydro[1,1'-biphenyl]-4-carboxylate CAS No. 113825-40-4](/img/structure/B14307237.png)
Ethyl 4'-methoxy-1,2,3,6-tetrahydro[1,1'-biphenyl]-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4’-methoxy-1,2,3,6-tetrahydro[1,1’-biphenyl]-4-carboxylate is an organic compound with a complex structure that includes a biphenyl core, a methoxy group, and an ethyl ester functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4’-methoxy-1,2,3,6-tetrahydro[1,1’-biphenyl]-4-carboxylate typically involves multiple steps, starting from simpler aromatic compounds. One common method includes the following steps:
Formation of the Biphenyl Core: This can be achieved through a Suzuki coupling reaction between a halogenated benzene derivative and a boronic acid.
Reduction: The biphenyl core is then partially reduced to form the tetrahydro derivative.
Esterification: The carboxylic acid group is esterified with ethanol to form the ethyl ester.
Methoxylation: Finally, a methoxy group is introduced through a methylation reaction using a suitable methylating agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.
化学反応の分析
Types of Reactions
Ethyl 4’-methoxy-1,2,3,6-tetrahydro[1,1’-biphenyl]-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Further reduction can lead to fully hydrogenated biphenyl derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the biphenyl core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated biphenyl derivatives.
科学的研究の応用
Ethyl 4’-methoxy-1,2,3,6-tetrahydro[1,1’-biphenyl]-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism by which Ethyl 4’-methoxy-1,2,3,6-tetrahydro[1,1’-biphenyl]-4-carboxylate exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in various biological processes. The exact pathways involved can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
Ethyl 1,2,3,4-tetrahydro-1-isoquinolinecarboxylate: Similar in structure but with an isoquinoline core.
Naphthalene, 1,2,3,4-tetrahydro-: A related compound with a naphthalene core.
1,1’-Biphenyl, 3-methyl-: A biphenyl derivative with a methyl group.
Uniqueness
Ethyl 4’-methoxy-1,2,3,6-tetrahydro[1,1’-biphenyl]-4-carboxylate is unique due to its specific combination of functional groups and structural features. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective or versatile.
特性
CAS番号 |
113825-40-4 |
|---|---|
分子式 |
C16H20O3 |
分子量 |
260.33 g/mol |
IUPAC名 |
ethyl 4-(4-methoxyphenyl)cyclohexene-1-carboxylate |
InChI |
InChI=1S/C16H20O3/c1-3-19-16(17)14-6-4-12(5-7-14)13-8-10-15(18-2)11-9-13/h6,8-12H,3-5,7H2,1-2H3 |
InChIキー |
WQDUDFIWPRYPLV-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CCC(CC1)C2=CC=C(C=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


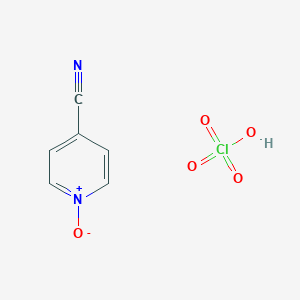
![N-Cyclohexyl-N'-[3-(piperidin-1-yl)propyl]urea](/img/structure/B14307164.png)
![3-[3-(Propan-2-ylidene)oxiran-2-YL]propanal](/img/structure/B14307170.png)

![1-Methoxybicyclo[6.2.2]dodeca-4,9,11-triene](/img/structure/B14307185.png)
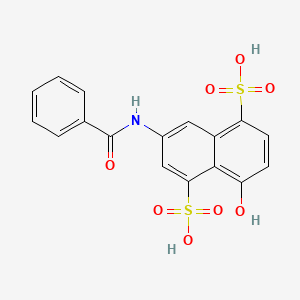

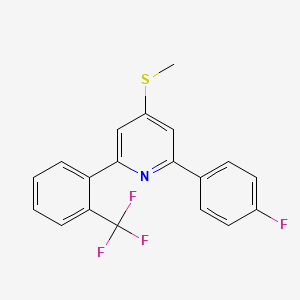
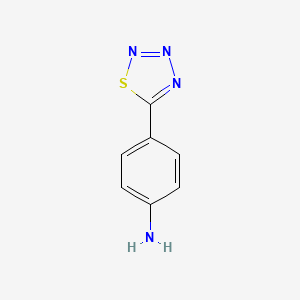

![Methyl 6,9-dioxadispiro[3.0.4~5~.3~4~]dodec-1-ene-1-carboxylate](/img/structure/B14307217.png)
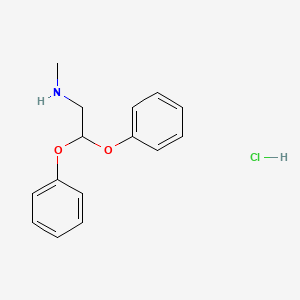
![4,4'-[1-(Pyridin-4-yl)ethane-1,1-diyl]diphenol](/img/structure/B14307230.png)
![2,4-Bis[2-(2-methylphenyl)propan-2-yl]phenol](/img/structure/B14307233.png)
